N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea
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Overview
Description
N-[(2-Fluorophenyl)methyl]-N’-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a fluorophenyl group, a prop-2-en-1-yl group, and a thiourea moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-N’-prop-2-en-1-ylthiourea typically involves the reaction of 2-fluorobenzylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for N-[(2-Fluorophenyl)methyl]-N’-prop-2-en-1-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluorophenyl)methyl]-N’-prop-2-en-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-N’-prop-2-en-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Fluorophenyl)methyl]-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain targets. The prop-2-en-1-yl group can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-methylamine
- N-(2-Fluorophenyl)-N’-methylthiourea
- N-(2-Fluorophenyl)-N’-allylthiourea
Uniqueness
N-[(2-Fluorophenyl)methyl]-N’-prop-2-en-1-ylthiourea stands out due to the presence of both the fluorophenyl and prop-2-en-1-yl groups, which confer unique chemical and biological properties
Properties
CAS No. |
61290-91-3 |
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Molecular Formula |
C11H13FN2S |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H13FN2S/c1-2-7-13-11(15)14-8-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H2,13,14,15) |
InChI Key |
MNBUYPGILHHAKY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=CC=C1F |
Origin of Product |
United States |
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